molecular formula C8H9N3O2S B1446990 3-(4-Nitropyridin-3-yl)thiazolidine CAS No. 1774896-19-3

3-(4-Nitropyridin-3-yl)thiazolidine

Cat. No.: B1446990
CAS No.: 1774896-19-3
M. Wt: 211.24 g/mol
InChI Key: KJLPJSAVEORILH-UHFFFAOYSA-N
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Description

3-(4-Nitropyridin-3-yl)thiazolidine is a heterocyclic compound that features a thiazolidine ring fused with a nitropyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in the thiazolidine ring enhances its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitropyridin-3-yl)thiazolidine typically involves the condensation of 4-nitropyridine-3-carbaldehyde with cysteamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, and proceeds via the formation of an imine intermediate, which subsequently cyclizes to form the thiazolidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitropyridin-3-yl)thiazolidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine.

    Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives of the pyridine ring.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

3-(4-Nitropyridin-3-yl)thiazolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The biological activity of 3-(4-Nitropyridin-3-yl)thiazolidine is primarily due to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The thiazolidine ring can also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine: A simpler analog without the nitropyridine moiety.

    4-Nitropyridine: Lacks the thiazolidine ring but retains the nitro group on the pyridine ring.

    Thiazolidinone: Contains a carbonyl group in the thiazolidine ring, which can alter its reactivity and biological activity.

Uniqueness

3-(4-Nitropyridin-3-yl)thiazolidine is unique due to the combination of the nitropyridine and thiazolidine moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its simpler analogs.

Properties

IUPAC Name

3-(4-nitropyridin-3-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c12-11(13)7-1-2-9-5-8(7)10-3-4-14-6-10/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLPJSAVEORILH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=CN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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